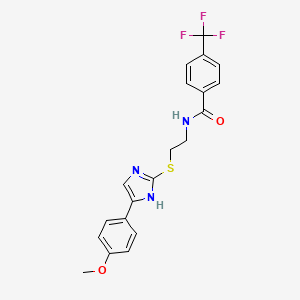

N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide

描述

Historical Context of Substituted Benzamide Research

The study of benzamide derivatives traces its origins to foundational work in organic chemistry. In 1832, Friedrich Wöhler and Justus von Liebig first reported benzamide as part of their pioneering investigations into molecular transformations, inadvertently discovering its polymorphic crystalline forms. This early work laid the groundwork for understanding benzamide’s reactivity and structural versatility. By the mid-20th century, substituted benzamides gained prominence in pharmacology, particularly after the discovery of sulpiride in the 1960s. Sulpiride, a selective dopamine D2/D3 receptor antagonist, demonstrated efficacy in treating dysthymia and schizophrenia at varying dosages, establishing benzamides as a scaffold capable of dual therapeutic applications.

The 2000s saw further diversification, with amisulpride—a substituted benzamide—becoming the first atypical antipsychotic approved specifically for dysthymia. Over 1 million patients were treated with amisulpride within seven years of its introduction, underscoring the clinical viability of benzamide derivatives. Concurrently, advancements in synthetic chemistry enabled the incorporation of electron-withdrawing groups (e.g., trifluoromethyl) and heterocyclic appendages (e.g., imidazole), enhancing target selectivity and metabolic stability. These innovations positioned benzamides as a platform for addressing complex diseases, from viral infections to cancer.

Significance in Medicinal Chemistry Research

The structural modularity of benzamide derivatives allows for precise tuning of biological activity. Key features of N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide illustrate this principle:

- Trifluoromethyl Group : The -CF~3~ substitution at the benzamide’s para position enhances lipophilicity and electron density, improving membrane permeability and binding affinity to hydrophobic protein pockets.

- Imidazole-Thioether Motif : The imidazole ring provides a coordination site for metal ions and hydrogen bonding, while the thioether linker (-S-CH~2~-) confers conformational flexibility and resistance to oxidative degradation.

- 4-Methoxyphenyl Substituent : The methoxy group on the imidazole ring modulates electronic effects and solubility, potentially influencing interactions with aromatic residues in target proteins.

Recent studies highlight the therapeutic potential of analogous structures. For example, benzamide-based histone deacetylase inhibitors (HDACIs) with para-substituted aryl groups exhibit nanomolar inhibitory activity against HDAC1–3, critical targets in oncology. Similarly, hepatitis B virus (HBV) capsid assembly modulators derived from benzamides demonstrate half-maximal effective concentrations (EC~50~) as low as 0.16 μM, underscoring their antiviral utility.

Table 1: Biological Activities of Selected Benzamide Derivatives

Current Research Landscape for Imidazole-Containing Compounds

Imidazole’s role in medicinal chemistry has expanded due to its participation in diverse biochemical interactions. The 1H-imidazole ring in this compound exemplifies several trends:

- Metal Coordination : Imidazole’s nitrogen atoms facilitate coordination with zinc ions in enzyme active sites, a mechanism exploited by HDAC inhibitors.

- Hydrogen Bonding : The NH group in 1H-imidazole forms strong hydrogen bonds with aspartate or glutamate residues, enhancing binding specificity.

- Bioisosteric Replacement : Imidazole often replaces carboxylic acid groups to improve bioavailability while maintaining acidic functionality.

Current research emphasizes hybrid molecules combining imidazole with other pharmacophores. For instance, chalcone-benzamide hybrids exhibit dual antibacterial and antitubercular activities, with minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL against Mycobacterium tuberculosis. Similarly, imidazole-containing benzamides are being explored as allosteric modulators of G-protein-coupled receptors (GPCRs), leveraging their ability to stabilize active or inactive conformations.

Table 2: Recent Advances in Imidazole-Benzamide Hybrids

属性

IUPAC Name |

N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O2S/c1-28-16-8-4-13(5-9-16)17-12-25-19(26-17)29-11-10-24-18(27)14-2-6-15(7-3-14)20(21,22)23/h2-9,12H,10-11H2,1H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIDNEYAUNBPGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features:

- Imidazole Ring : Known for its role in various biological systems and pharmacological agents.

- Thioether Linkage : Enhances stability and reactivity.

- Trifluoromethyl Group : Imparts lipophilicity, potentially affecting bioavailability and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Imidazole Ring : Synthesized from glyoxal and ammonia.

- Substitution with 4-Methoxyphenyl Group : Achieved through electrophilic aromatic substitution.

- Thioether Formation : Reaction with a thiol compound to establish the thioether linkage.

- Acetamide Formation : Final reaction with an acylating agent results in the acetamide moiety.

The mechanisms by which this compound exerts its biological effects involve:

- Enzyme Inhibition : The imidazole ring may coordinate with metal ions in enzyme active sites, inhibiting their activity.

- Receptor Interaction : Binding to specific receptors can modulate signaling pathways, influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

| Activity Type | Description |

|---|---|

| Antitumor Activity | Inhibits proliferation in various cancer cell lines, potentially via apoptosis induction. |

| Antimicrobial Effects | Exhibits activity against certain bacterial strains, possibly through disruption of bacterial cell walls. |

| Enzyme Modulation | Acts as an inhibitor for specific enzymes involved in metabolic pathways. |

Case Studies

- Antitumor Studies : In vitro studies demonstrated that the compound significantly inhibited the growth of human glioblastoma cells (U251), with an IC50 value indicating potent cytotoxicity. The mechanism was linked to apoptosis through caspase activation pathways.

- Antimicrobial Research : A separate investigation revealed that the compound displayed significant antibacterial activity against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

- Enzyme Inhibition Assays : The compound was tested against various kinases, showing promising results as a selective inhibitor for RET kinase, which is implicated in certain cancers.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Pharmacokinetic and Electronic Properties

Table 1: Key Substituents in Analogous Compounds

- Trifluoromethyl (-CF₃): The target compound’s 4-CF₃ group is shared with patent-excluded analogs (e.g., N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide) .

- Methoxy (-OCH₃) : The 4-methoxyphenyl group in the target compound contrasts with halogenated (e.g., 2,4-difluorophenyl in ) or nitro-substituted analogs. Methoxy groups donate electron density, which may influence binding interactions differently compared to halogens or nitro groups .

Spectroscopic and Tautomeric Considerations

- IR and NMR Profiles : The absence of νS-H (~2500–2600 cm⁻¹) in the target compound’s IR spectrum would confirm the thione tautomer, similar to 1,2,4-triazole-3(4H)-thiones in .

- Tautomerism : Unlike 1,2,4-triazoles (), the imidazole-thioether structure likely adopts a single tautomeric form, simplifying spectral interpretation.

常见问题

Q. What are the key steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including nucleophilic substitutions and amide bond formations. A typical protocol includes:

- Reacting 5-(4-methoxyphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(substituted)acetamide in the presence of potassium carbonate (K₂CO₃) as a base .

- Solvent selection (e.g., acetonitrile or DMF) and temperature control (room temperature to reflux) to optimize yield and minimize side reactions .

- Purification via column chromatography or recrystallization to isolate the final product .

Q. How is the compound structurally characterized?

Key analytical techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm the imidazole core, trifluoromethyl group, and thioether linkage .

- IR spectroscopy to identify functional groups (e.g., C=O stretch in benzamide at ~1650 cm⁻¹) .

- Elemental analysis (C, H, N) to validate purity .

- Mass spectrometry (ESI-MS) for molecular weight confirmation .

Q. What structural features contribute to its biological activity?

The compound’s activity is influenced by:

- The imidazole ring , which enables hydrogen bonding with biological targets .

- The trifluoromethyl group , enhancing lipophilicity and metabolic stability .

- The thioether linkage , which improves solubility and modulates electronic properties .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized?

Methodological improvements include:

Q. How to resolve contradictions in reported biological activities?

Discrepancies in bioactivity data (e.g., varying IC₅₀ values) can be addressed by:

- Standardized assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls .

- Target validation : Molecular docking studies to confirm interactions with enzymes (e.g., COX-1/2) or receptors .

- Comparative studies : Benchmark against structurally similar analogs (see Table 1) .

Table 1: Comparison of Structural Analogs and Bioactivities

| Compound Name | Key Structural Differences | Reported Activity |

|---|---|---|

| 4-(1H-Benzo[d]imidazol-2-yl)benzamide | Benzimidazole core | Antimicrobial |

| Compound 9c (from ) | Bromophenyl substituent | Enhanced docking affinity |

Q. What strategies determine the compound’s mechanism of action?

Advanced approaches include:

- Enzyme inhibition assays : Measure IC₅₀ against targets like cyclooxygenase (COX) or kinases .

- Cellular uptake studies : Fluorescence tagging to track intracellular localization .

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .

Q. How to design derivatives with improved pharmacokinetic properties?

Strategies involve:

- Functional group substitution : Replace the methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

- Prodrug synthesis : Introduce hydrolyzable groups (e.g., ester linkages) for controlled release .

- Salt formation : Hydrochloride salts to improve aqueous solubility .

Methodological Considerations

Q. How to assess thermal stability for storage and handling?

Use Differential Scanning Calorimetry (DSC) to determine melting points and decomposition temperatures. For example, analogs with trifluoromethyl groups show stability up to 200°C .

Q. What in vitro models are suitable for preliminary toxicity screening?

- Hepatotoxicity : Primary hepatocytes or HepG2 cells .

- Cytotoxicity : MTT assays in NIH/3T3 fibroblasts .

Data Contradiction Analysis

Q. How to address variability in enzyme inhibition results?

- Replicate experiments : Use triplicate measurements and statistical analysis (e.g., ANOVA) .

- Control for assay conditions : pH, temperature, and cofactor concentrations (e.g., Mg²⁺ for kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。